DL-Alanine-d3

LC-MS/MS Internal Standard Amino Acid Quantification

Researchers quantifying alanine in biological matrices face co-elution interference when using unlabeled internal standards, compromising ion ratio reliability. DL-Alanine-d3 resolves this via an M+3 mass shift that fully separates analyte signal from endogenous background. • Achieves 30-50% CV reduction in LC-MS/MS vs. structural analog IS • Enables alanine racemase kinetics via ²H NMR enantiomer-specific monitoring • Supplied as white to off-white solid; store at -20°C for long-term stability • Non-hazardous for transport; shipped at ambient temperature

Molecular Formula C3H7NO2
Molecular Weight 92.11 g/mol
CAS No. 63546-27-0
Cat. No. B052476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Alanine-d3
CAS63546-27-0
SynonymsL-[3,3,3-d3]Alanine;  β,β,β-Trideutero-L-alanine;  L-Alanine-3,3,3-d3
Molecular FormulaC3H7NO2
Molecular Weight92.11 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N
InChIInChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3
InChIKeyQNAYBMKLOCPYGJ-VGCLAIIRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Alanine-d3: Technical Specifications and Properties


DL-Alanine-d3 (CAS 63546-27-0), also designated as DL-2-aminopropionic acid-d3 or L-alanine-3,3,3-d3 depending on stereochemical context, is a stable isotope-labeled analog of the amino acid DL-alanine in which the three methyl hydrogens are substituted with deuterium atoms . This C3D3H4NO2 compound (molecular weight 92.11 g/mol) exhibits a mass shift of M+3 relative to unlabeled alanine and possesses a melting point of 314.5 °C (dec.) [1]. As a deuterated tracer, DL-alanine-d3 serves as an analytical internal standard for quantitative mass spectrometry and as a substrate for investigating alanine racemase kinetics and metabolic flux dynamics in biological systems [1].

1 Stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis
2 Deuterium NMR tracer for enzyme kinetics, molecular dynamics, and metabolic flux studies
3 Site-specific methyl deuteration supports radical chemistry and solid-state dynamics research

Why DL-Alanine-d3 Is Irreplaceable in Analytical Workflows


Generic substitution with unlabeled DL-alanine (CAS 56-41-7) or alternative isotope-labeled analogs fails in analytical and metabolic tracing applications due to three quantifiable limitations. First, unlabeled alanine cannot serve as an internal standard for LC-MS/MS quantification because it co-elutes with and is spectrally indistinguishable from the endogenous analyte, producing a zero-mass-shift differential that prevents reliable ion ratio calculation [1]. Second, lower-deuterium analogs (e.g., alanine-d1, alanine-d2) risk isotopic peak overlap with the M+1 or M+2 natural abundance isotopologues of the target analyte, a phenomenon documented in stable isotope internal standard selection guidelines recommending mass differences of ≥3 Da for robust quantitation [2]. Third, 13C-labeled alternatives, while useful for certain flux studies, require different MS acquisition parameters (e.g., MRM transitions optimized for 13C rather than deuterium mass shifts) and may exhibit different chromatographic retention behavior compared to deuterated analogs, introducing variability in inter-laboratory method transfer [2][3].

Unlabeled alanine M+0 mass shift prevents ISTD use; co-elutes indistinguishably from endogenous analyte, eliminating quantitative discrimination in LC-MS/MS.
Lower-deuterium analogs (d1, d2) M+1 or M+2 shift may overlap with natural abundance isotopologue peaks, introducing quantification bias that can elevate baseline noise and LLOQ.
13C-labeled alanine Different chromatographic retention and MRM transition parameters may complicate inter-laboratory method transfer and matrix-effect correction consistency.

Quantitative Evidence of Differentiation from Analogs


Mass Shift Advantage for LC-MS/MS Internal Standard

DL-Alanine-d3 provides a mass shift of M+3 relative to unlabeled alanine (M+0), satisfying the industry-recommended minimum mass differential of ≥3 Da for stable isotope-labeled internal standards in quantitative LC-MS/MS [1]. In contrast, unlabeled alanine yields a mass differential of 0 Da, rendering it unusable as an internal standard due to complete spectral overlap with the analyte [1]. Alternative deuterated analogs with fewer deuterium atoms (e.g., alanine-d1, alanine-d2) produce mass shifts of only +1 Da or +2 Da, which risk interference with the M+1 and M+2 natural abundance isotopologue peaks of endogenous alanine, leading to quantification bias [1][2].

Mass Shift
Class-level inference
M+3 vs M+0 (unlabeled); +3 Da differential vs +1/+2 Da for lower-deuterated analogs
Enables baseline ISTD resolution from endogenous alanine isotopologues
≥3 Da recommended for SIL-IS in validated LC-MS/MS methods
LC-MS/MS Internal Standard Amino Acid Quantification Bioanalysis

Isotopic Purity Advantage Over Lower-Purity Preparations

Commercially available DL-alanine-d3 (CAS 63546-27-0) from primary suppliers is specified at 99 atom % D isotopic purity and 99% chemical purity (CP) . This high enrichment level minimizes the presence of residual unlabeled (d0) and partially labeled (d1, d2) species that would otherwise contribute to background signal and compromise the linear dynamic range of calibration curves in quantitative assays [1]. Lower-purity deuterated alanine preparations, which may contain 95-98 atom % D, introduce quantifiable isotopic impurity interference that increases the lower limit of quantification (LLOQ) by elevating baseline noise [1].

Isotopic Purity
Head-to-head
99 atom % D vs 95–98 atom % D in alternative commercial preparations
Higher enrichment supports lower LLOQ and reduced background interference
Supplier CoA specification review; certified analytical reference standard grade
Isotopic Purity Analytical Reference Standard Quality Control Procurement Specification

Real-Time NMR Monitoring of Alanine Racemase

DL-alanine-d3 enables the first in situ and real-time monitoring of L- to D-alanine interconversion by alanine racemase from Bacillus stearothermophilus using 2H NMR spectroscopy in anisotropic (DNA-based chiral liquid-crystalline) phase [1]. The deuterium-labeled methyl group (CD3) produces distinct quadrupolar splittings for L- and D-enantiomers in the chiral oriented medium, allowing simultaneous quantification of both stereoisomers without chromatographic separation [1]. Unlabeled alanine cannot be used for this 2H NMR-based kinetic monitoring, and alternative isotopic labels (e.g., 13C or 15N) would require different NMR acquisition protocols and would not produce the characteristic deuterium quadrupolar echo line shapes that enable enantiomer discrimination [1][2].

2H NMR Racemase Kinetics
Head-to-head
Distinct quadrupolar splittings for L- and D-enantiomers in chiral oriented media
Enables real-time alanine racemase activity monitoring without derivatization
11.7 T 2H NMR; DNA-based chiral liquid-crystalline phase; B. stearothermophilus enzyme
Alanine Racemase Enzyme Kinetics 2H NMR Antibacterial Target

ESR Radical Comparison: Methyl-Deuterated vs. Perdeuterated Alanine

Comparative electron spin resonance (ESR) studies of radical formation in crystalline L-alanine-3,3,3-d3 and L-alanine-d4 under 1.5 keV soft X-ray irradiation reveal distinct radical species and formation kinetics [1]. L-Alanine-3,3,3-d3 (methyl-deuterated) produces a different ESR spectral pattern compared to L-alanine-d4 (fully deuterated at all carbon-bound positions), enabling the elucidation of hydrogen abstraction and deamination radical pathways with site-specific resolution [1][2]. This site-selective deuteration allows researchers to distinguish between methyl-group-derived radicals and backbone-derived radicals, a differentiation not possible with unlabeled alanine (all protons yield overlapping signals) or with uniformly deuterated alanine-d4 (all protons replaced, site identity lost) [2].

ESR Radical Pathways
Head-to-head
Site-specific radical species resolution: methyl-derived vs backbone-derived radicals distinguished
Supports radical pathway differentiation for dosimetry research
1.5 keV soft X-ray irradiation; X-band ESR; crystalline powder at ambient temperature
ESR Spectroscopy Radiation Dosimetry Free Radical Chemistry Deuterium Isotope Effect

Methyl Group Dynamics by Solid-State NMR

Deuterium quadrupole echo spectroscopy of polycrystalline L-alanine-d3 provides quantitative characterization of CD3 methyl group rotational dynamics via temperature-dependent 2H NMR line shape analysis and spin-lattice relaxation anisotropy measurements [1][2]. The deuterium nucleus (spin I=1) exhibits quadrupolar interactions that are exquisitely sensitive to methyl group motion, enabling determination of rotational correlation times and elucidation of the three-site hopping mechanism of the CD3 group [1]. In contrast, unlabeled alanine (CH3 group) cannot be probed by 2H NMR, and 13C-labeled methyl groups produce different relaxation behavior due to the 13C nucleus having spin I=1/2 and lacking quadrupolar interactions [2].

Methyl Group Dynamics
Class-level inference
CD3 quadrupole echo line shapes; three-site hopping mechanism and rotational correlation times characterized
Probes methyl rotational dynamics in solid-state biomolecular systems
38–55 MHz 2H NMR; polycrystalline solid; temperature range 200–350 K
Solid-State NMR Molecular Dynamics Deuterium Quadrupole Echo Isotope Labeling

Precision Gain with Deuterated Internal Standard

Stable isotope-labeled (SIL) internal standards such as alanine-d3 provide superior correction for matrix effects and extraction recovery variability compared to structural analog internal standards (e.g., valine or norvaline used for alanine quantification) in LC-MS/MS bioanalysis [1]. SIL internal standards co-elute with the target analyte, thereby experiencing nearly identical ionization suppression or enhancement in the electrospray ionization (ESI) source, whereas structural analogs may exhibit differential retention times and thus encounter different matrix effect magnitudes at their respective elution windows [1]. This co-elution property of alanine-d3 with endogenous alanine yields improved assay precision (typical %CV reduction of 30-50% compared to structural analog methods) and accuracy (recovery range narrowing by approximately 15-20 percentage points) in validated bioanalytical methods [1][2].

Precision Improvement
Class-level inference
Reported 30–50% CV reduction vs structural analog internal standards; recovery range narrowing by 15–20 pp
Supports bioanalytical method robustness and precision review
ESI-LC-MS/MS; plasma/serum/tissue homogenate matrices; protein precipitation extraction
LC-MS/MS Internal Standard Matrix Effects Method Validation

Recommended Use Cases for DL-Alanine-d3


LC-MS/MS Quantification of Endogenous Alanine

DL-Alanine-d3 is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of alanine in biological matrices (plasma, serum, urine, tissue homogenates, cell lysates) by LC-MS/MS. Its M+3 mass shift eliminates interference from natural abundance isotopologues, while its co-elution with endogenous alanine corrects for matrix effects and extraction variability, yielding method precision improvements of 30-50% CV reduction compared to structural analog internal standards [1][2]. This application is essential for pharmacokinetic studies of alanine-containing therapeutics, clinical metabolomics of diabetes and metabolic syndrome, and biomarker validation in hepatocellular carcinoma research [1].

Real-Time Alanine Racemase Kinetics for Antibacterials

DL-Alanine-d3 enables 2H NMR-based real-time monitoring of L- to D-alanine interconversion catalyzed by bacterial alanine racemase, a validated target for novel antibacterial agents [1]. The CD3-labeled methyl group produces enantiomer-specific quadrupolar splittings in chiral liquid-crystalline oriented media, allowing simultaneous quantification of both stereoisomers without chromatographic separation or chromogenic substrate synthesis [1]. This methodology accelerates enzyme inhibitor screening for antibacterial drug discovery programs targeting Gram-positive and Gram-negative pathogens that require D-alanine for peptidoglycan cell wall biosynthesis [1].

Radical Formation Studies for Radiation Dosimetry

L-Alanine-3,3,3-d3 is employed in electron spin resonance (ESR) investigations of radiation-induced radical chemistry in crystalline amino acids. Site-specific deuteration at the methyl position enables unambiguous identification of methyl-derived radical species versus backbone-derived radicals under soft X-ray or gamma irradiation [1]. This mechanistic information is critical for the development and validation of alanine-based EPR dosimetry standards, which are widely used in medical radiation oncology, industrial sterilization monitoring, and space radiation research [1][2].

Solid-State NMR Molecular Dynamics Studies

L-Alanine-d3 serves as a model system for solid-state 2H NMR studies of methyl group rotational dynamics in crystalline amino acids and peptides [1]. The deuterium quadrupole echo spectroscopy technique quantifies CD3 motional correlation times, activation energies, and hopping mechanisms as a function of temperature, providing fundamental insights into protein side-chain mobility and crystalline phase transitions [1]. These studies inform the understanding of molecular packing effects on local dynamics in pharmaceutical solid forms and biomaterials [1].

Application
Selection Property
Validation Focus
LC-MS/MS alanine quantification in research matrices
M+3 mass shift co-elution with endogenous analyte
Matrix-effect correction review
Alanine racemase kinetics for antibacterial target research
Enantiomer-specific 2H quadrupolar splitting
Enzyme kinetic monitoring
Radiation-induced radical chemistry studies
Site-specific methyl deuteration
Radical pathway differentiation
Solid-state molecular dynamics research
CD3 quadrupolar interaction
Rotational dynamics characterization

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